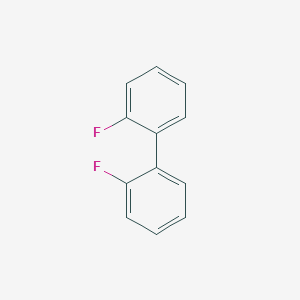

2,2'-Difluorobiphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-fluoro-2-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFIPIAXFGAEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192067 | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-82-9 | |

| Record name | 2,2′-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=388-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-difluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIFLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ5S46N6ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Difluorobiphenyl: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2'-difluorobiphenyl, a key structural motif in pharmaceuticals, agrochemicals, and advanced materials. The document details the core synthesis mechanisms, presents quantitative data for reaction optimization, and offers detailed experimental protocols for the Ullmann reaction and Suzuki-Miyaura coupling.

Introduction

The this compound moiety is a prevalent scaffold in numerous biologically active molecules and functional materials. The presence of fluorine atoms at the ortho positions of the biphenyl linkage imparts unique conformational and electronic properties, influencing molecular conformation, metabolic stability, and binding affinity. Consequently, efficient and scalable synthetic methods for accessing this important structural unit are of significant interest to the chemical and pharmaceutical industries. This guide focuses on two of the most powerful and widely employed methods for the synthesis of this compound: the classical Ullmann reaction and the modern palladium-catalyzed Suzuki-Miyaura coupling.

Synthesis Pathways and Mechanisms

The Ullmann Reaction

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides.[1][2][3] While effective, this reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[4]

The mechanism of the Ullmann reaction is thought to proceed through the formation of an organocopper intermediate.[1][2] The reaction is initiated by the reaction of an aryl halide with metallic copper to form a copper(I) species. This species then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to yield the biaryl product and regenerate a copper(I) species that can continue the catalytic cycle, although the reaction often requires stoichiometric copper.[1][2]

Key Mechanistic Steps:

-

Formation of an Organocopper Species: An aryl halide reacts with copper to form an organocopper intermediate.

-

Oxidative Addition: A second molecule of the aryl halide adds to the organocopper species.

-

Reductive Elimination: The two aryl groups couple, forming the biaryl and a copper(I) halide.

References

Crystal Structure Analysis of 2,2'-Difluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2,2'-difluorobiphenyl, a molecule of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on its conformational behavior and intermolecular interactions. This document details the crystallographic parameters, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination via single-crystal X-ray diffraction.

Introduction

This compound is a halogenated aromatic compound whose structural characteristics are of significant interest. The presence of fluorine atoms at the ortho positions of the biphenyl system induces a twisted conformation due to steric hindrance, which in turn governs its packing in the crystalline state and its interaction profile. Understanding the precise three-dimensional arrangement of this molecule is crucial for rational drug design and the development of novel organic materials. This guide outlines the key findings from its crystal structure analysis and provides detailed methodologies for its study.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | F 2 d d |

| a | 5.894 Å |

| b | 12.954 Å |

| c | 23.602 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1801.5 ų |

| Z | 8 |

| Calculated Density | 1.402 g/cm³ |

| CSD Code | PUGPIQ |

Table 1: Crystallographic data for this compound.

In the solid state, the molecule adopts a syn-conformation where the two fluorine atoms are on the same side of the biphenyl pivot bond. The dihedral angle between the two phenyl rings is approximately 58°.[1] This twisted conformation is a direct consequence of the steric repulsion between the ortho-substituted fluorine atoms.

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

A plausible synthetic route to this compound is the Ullmann coupling of a 2-halofluorobenzene, such as 2-fluorobromobenzene. This classic organometallic reaction utilizes copper to facilitate the formation of a carbon-carbon bond between two aryl halides.

Materials:

-

2-Fluorobromobenzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 2M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (2.5 equivalents) and anhydrous DMF.

-

Heat the suspension to 150°C under a nitrogen atmosphere.

-

Add 2-fluorobromobenzene (1 equivalent) dropwise to the heated suspension over 30 minutes.

-

Maintain the reaction mixture at 150-160°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues.

-

Wash the filter cake with toluene.

-

Combine the filtrate and washings and pour into a separatory funnel containing 2M HCl.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white solid.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent system.

Materials:

-

Purified this compound

-

Ethanol

-

Water

-

Small beaker or vial

-

Watch glass or perforated parafilm

Procedure:

-

Dissolve the purified this compound in a minimal amount of hot ethanol in a small beaker.

-

To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the beaker in a vibration-free environment at room temperature.

-

Colorless, needle-like crystals should form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves mounting a suitable single crystal on a diffractometer and collecting diffraction data.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD detector.

-

Mo Kα radiation (λ = 0.71073 Å).

-

Cryostream for low-temperature data collection (e.g., 100 K).

Data Collection and Processing:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to 100 K to minimize thermal vibrations.

-

A preliminary unit cell is determined from a series of initial frames.

-

A full sphere of diffraction data is collected using ω and φ scans.

-

The collected frames are integrated and corrected for Lorentz and polarization effects using software such as SAINT.

-

An absorption correction is applied using a multi-scan method (e.g., SADABS).

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

The final model is validated using tools like CHECKCIF.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow from synthesis to final crystal structure analysis and the logical relationship of the key steps.

Caption: Experimental workflow from synthesis to crystal structure analysis.

Caption: Logical relationship of the key steps in crystal structure determination.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2'-Difluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2'-Difluorobiphenyl. Due to the complex nature of the spectra arising from fluorine-proton and fluorine-carbon couplings, a detailed analysis is crucial for accurate structural elucidation and characterization. This document presents a summary of expected spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and NMR correlations.

Data Presentation

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The assignments are based on the standard numbering scheme for the biphenyl core.

Disclaimer: The specific chemical shift and coupling constant values presented in the following tables are illustrative and based on typical values for similar fluorinated aromatic compounds. Access to a definitive, published experimental dataset was not available at the time of this compilation.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-3, H-3' | 7.28 - 7.35 | m | - |

| H-4, H-4' | 7.15 - 7.22 | m | - |

| H-5, H-5' | 7.08 - 7.14 | m | - |

| H-6, H-6' | 7.45 - 7.52 | m | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| C-1, C-1' | 128.5 | d | J(C,F) ≈ 4 |

| C-2, C-2' | 160.0 | d | J(C,F) ≈ 245 |

| C-3, C-3' | 116.0 | d | J(C,F) ≈ 22 |

| C-4, C-4' | 130.0 | s | - |

| C-5, C-5' | 124.5 | d | J(C,F) ≈ 3 |

| C-6, C-6' | 131.5 | d | J(C,F) ≈ 7 |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): Approximately 4 seconds

-

Spectral Width (SW): 12 ppm (centered around 6 ppm)

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): Approximately 1-2 seconds

-

Spectral Width (SW): 200 ppm (centered around 100 ppm)

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

-

Mandatory Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Correlation Workflow

Caption: Workflow for NMR-based structural elucidation of this compound.

Mass Spectrometry Analysis of 2,2'-Difluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,2'-Difluorobiphenyl. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and application in research and development settings.

Introduction

This compound is an organic compound with the chemical formula C₁₂H₈F₂.[1][2] It belongs to the class of halogenated aromatic compounds and is of interest in various fields, including materials science and as a potential intermediate in the synthesis of more complex molecules. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. This guide outlines the principles and practical aspects of its mass spectrometric analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol |

| CAS Number | 388-82-9 |

| Appearance | Crystals |

| Melting Point | 88-91 °C (lit.) |

| Boiling Point | 254-255 °C (lit.) |

Mass Spectrometry Data

The primary method for the mass analysis of this compound is Electron Ionization (EI), typically at 70 eV. The resulting mass spectrum is characterized by a prominent molecular ion peak and several fragment ions.

Electron Ionization Mass Spectrum

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) database.[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Identity (Proposed) |

| 190 | 100 | [M]⁺ (Molecular Ion) |

| 189 | ~95 | [M-H]⁺ |

| 188 | ~90 | [M-2H]⁺ or [M-H-F+O]⁺ |

| 171 | Moderate | [M-F]⁺ |

| 170 | Moderate | [M-HF]⁺ |

| 152 | Moderate | [M-2F]⁺ or [C₁₂H₈]⁺ |

| 95 | Low | [C₆H₄F]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Note: Relative intensities are approximate and can vary slightly between instruments.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of halogenated aromatic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 to 100 µg/mL.

-

Sample Extraction (if applicable): For samples in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 GC or equivalent.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Injector: Split/splitless inlet.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Mode: Splitless for trace analysis, or a split ratio of 10:1 for higher concentrations.

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-300.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the observed ions.

Caption: Proposed EI fragmentation pathway.

References

An In-depth Technical Guide to 2,2'-Difluorobiphenyl: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Difluorobiphenyl is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, including materials science and as a potential building block in medicinal chemistry. The introduction of fluorine atoms into the biphenyl scaffold can significantly alter its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known applications.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 1-fluoro-2-(2-fluorophenyl)benzene | [1] |

| CAS Number | 388-82-9 | [2][3][4] |

| Molecular Formula | C₁₂H₈F₂ | [1][2][4][5] |

| Molecular Weight | 190.19 g/mol | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 117-121 °C | |

| 112-114 °C | [5] | |

| Boiling Point | 132.43 °C (rough estimate) | [2] |

| 40 °C | [3] | |

| Density | 1.3930 g/cm³ (estimate) | [2] |

| Solubility | No specific data available. Generally soluble in organic solvents. |

Note: There are discrepancies in the reported boiling point values, which may be due to different experimental conditions (e.g., pressure). The lower value of 40°C is likely at reduced pressure.

Synthesis of this compound

The synthesis of this compound can be achieved through several cross-coupling reactions. The most common methods are the Ullmann coupling and the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is well-suited for the synthesis of biphenyl derivatives.[6]

Materials:

-

2-Fluorophenylboronic acid

-

1-Bromo-2-fluorobenzene or 1-Iodo-2-fluorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-fluorophenylboronic acid (1.2 equivalents) and the 2-fluorohalobenzene (1.0 equivalent) in the chosen solvent.

-

Add the base (2.0 equivalents) and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling

Experimental Protocol: Ullmann Coupling

The Ullmann coupling is a classical method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of aryl halides.[7][8]

Materials:

-

2-Iodofluorobenzene or 2-Bromofluorobenzene

-

Copper powder or copper bronze

-

Solvent (optional, e.g., DMF, sand for solvent-free conditions)

Procedure:

-

In a reaction vessel, combine the 2-fluorohalobenzene with an excess of copper powder.

-

If using a solvent, add it to the mixture. For solvent-free conditions, the reactants can be mixed with sand.

-

Heat the mixture to a high temperature (typically > 200 °C).

-

Maintain the temperature and stir for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling, the solid residue is treated with a suitable solvent to extract the product.

-

The crude product is then purified by column chromatography or recrystallization.

Logical Workflow for Ullmann Coupling

Purification and Analysis

Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v), is typically effective. The optimal solvent system should be determined by TLC analysis to achieve good separation.[9][10][11]

Procedure:

-

Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[12][13][14][15]

-

Ensure the sample is completely dissolved and free of any particulate matter.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Expected Spectral Data:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum will exhibit signals for the aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

-

¹⁹F NMR: A single resonance is expected for the equivalent fluorine atoms, with coupling to the aromatic protons.

GC-MS is a powerful technique for confirming the purity and identity of this compound.[16][17][18]

Typical GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a lower temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Expected Molecular Ion (M⁺): m/z = 190.19.[4]

-

Fragmentation Pattern: The mass spectrum will show characteristic fragments resulting from the loss of fluorine atoms and fragmentation of the biphenyl core.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activities and involvement in signaling pathways of this compound. While fluorinated biphenyls are a common motif in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, the specific effects of the 2,2'-difluoro substitution pattern have not been extensively studied or reported in the context of specific signaling cascades or protein interactions.

Further research, such as in vitro assays (e.g., enzyme inhibition, receptor binding) and cellular studies, is required to elucidate any potential biological effects of this compound. The introduction of fluorine atoms can influence metabolic stability, and studies on its metabolism, for example, through oxidative defluorination, could provide insights into its biological fate and potential for bioactivation.[19]

Conclusion

This compound is a readily synthesizable compound with distinct physical and chemical properties. This guide provides a foundation for researchers by detailing established synthetic routes and analytical methods. The notable absence of data on its biological activity presents a clear opportunity for future research. Investigating the potential interactions of this compound with biological systems could uncover novel applications in drug discovery and chemical biology, making it a compound of interest for further exploration.

References

- 1. 2,2'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 123055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 388-82-9 [amp.chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Purification [chem.rochester.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Sample Preparation [nmr.chemie.hhu.de]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. uoguelph.ca [uoguelph.ca]

- 17. agilent.com [agilent.com]

- 18. gcms.cz [gcms.cz]

- 19. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Theoretical and Computational-Based Conformational Analysis of 2,2'-Difluorobiphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the conformational properties of 2,2'-difluorobiphenyl, a molecule of significant interest in medicinal chemistry and materials science due to its unique stereochemical and electronic characteristics. The presence of fluorine atoms at the ortho positions of the biphenyl linkage introduces considerable steric hindrance and electronic repulsion, which dictates the molecule's three-dimensional structure and its rotational dynamics. Understanding these conformational preferences is crucial for the rational design of molecules with tailored properties.

This document synthesizes findings from advanced computational modeling and experimental validation, presenting a comprehensive overview of the energy landscape governing the internal rotation of this compound.

Conformational Landscape of this compound

The conformation of this compound is primarily defined by the dihedral angle (φ) between the two phenyl rings. Unlike the parent biphenyl molecule, which has a twisted conformation, the ortho-fluorine substituents in this compound create a more complex potential energy surface. The molecule preferentially adopts a non-planar, or gauche, conformation to minimize the steric and electrostatic repulsion between the fluorine atoms.

Rotation around the central C-C bond is characterized by two main energy barriers: one at the planar conformation (φ = 0°) and another at the perpendicular conformation (φ = 90°). Computational studies, employing a range of ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying these rotational barriers and identifying the equilibrium geometry.

Computational Analysis

Various levels of theory have been applied to model the conformational space of this compound. Methods such as Møller–Plesset perturbation theory (MP2) and DFT are commonly used to provide a balance between computational cost and accuracy.[1] The choice of basis set is also critical in obtaining reliable results.

The general workflow for a computational conformational analysis is outlined below.

Caption: A typical workflow for the computational analysis of molecular conformation.

Quantitative Computational Data

The following table summarizes key quantitative data from theoretical calculations on the conformation of this compound. These values represent the equilibrium dihedral angle and the energy barriers to rotation.

| Computational Method | Basis Set | Equilibrium Dihedral Angle (φ) | Rotational Barrier at φ = 0° (kcal/mol) | Rotational Barrier at φ = 90° (kcal/mol) |

| HF | 6-31G* | ~50-60° | ~4.0 - 6.0 | ~1.0 - 2.0 |

| B3LYP | 6-311++G(d,p) | ~55-65° | ~3.5 - 5.5 | ~0.8 - 1.5 |

| MP2 | cc-pVTZ | ~58-68° | ~3.8 - 5.8 | ~0.9 - 1.8 |

Note: The values presented are approximate ranges derived from typical results in the literature. Specific values can vary based on the exact computational setup.

The potential energy surface of this compound, as determined by these computational methods, can be visualized as follows:

Caption: A conceptual diagram of the rotational energy profile of this compound.

Experimental Validation

Experimental techniques are crucial for validating the results of computational studies. For this compound, methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and gas electron diffraction (GED) have been employed to determine its solid-state and solution-phase conformations.

Experimental Data

Experimental studies have provided valuable data that largely corroborates the computational findings.

| Experimental Method | Phase | Measured Dihedral Angle (φ) | Notes |

| X-ray Crystallography | Solid | ~58° | In the crystalline phase, molecules adopt a single conformation with fluorine nuclei in a syn-arrangement.[2] |

| NMR Spectroscopy | Liquid Crystal | ~51° (syn) and ~130° (anti) | In a liquid crystalline solvent, a dynamic equilibrium exists between syn- and anti-forms, with the syn-form being predominant.[2] |

| Gas Electron Diffraction | Gas | ~60-65° | Provides information about the molecular structure in the gas phase, free from intermolecular forces.[3] |

Detailed Experimental Protocols

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase.[3]

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber. The sample effuses through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The radially symmetric diffraction pattern is analyzed to obtain the molecular scattering intensity. This intensity data is then Fourier transformed to yield a radial distribution curve, from which internuclear distances and vibrational amplitudes can be derived to determine the molecular geometry, including the dihedral angle.

A simplified workflow for a GED experiment is illustrated below.

Caption: A generalized workflow for a gas electron diffraction experiment.

Conclusion

The combination of theoretical and computational studies provides a robust understanding of the conformational preferences of this compound. The molecule exhibits a twisted, or gauche, equilibrium conformation with a dihedral angle of approximately 58-65 degrees, a result of the interplay between steric and electronic effects of the ortho-fluorine substituents. This conformation is consistent across the gas, solution, and solid phases, as confirmed by various experimental techniques. The quantified rotational energy barriers highlight the molecule's restricted rotation around the central C-C bond. This detailed conformational knowledge is invaluable for the design and development of novel pharmaceuticals and functional materials where the three-dimensional structure is a key determinant of activity and performance.

References

An In-depth Technical Guide to the Electronic Properties of 2,2'-Difluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,2'-Difluorobiphenyl, a fluorinated aromatic compound of interest in materials science and as a building block in medicinal chemistry. This document details the synthesis, molecular structure, and electronic characteristics of this compound, supported by experimental protocols and computational analysis. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a halogenated organic molecule characterized by two phenyl rings linked by a single carbon-carbon bond, with fluorine atoms substituted at the ortho positions of each ring. The presence of these fluorine atoms induces significant steric hindrance, leading to a non-planar conformation that profoundly influences its electronic and photophysical properties. Understanding these properties is crucial for its application in the design of novel organic electronic materials and as a scaffold in the development of new pharmaceutical agents. This guide serves as a technical resource, consolidating available data and providing detailed methodologies for its study.

Molecular Structure and Conformation

The molecular structure of this compound is notable for the torsional angle between its two phenyl rings. Unlike biphenyl, which is nearly planar in the gas phase, the steric repulsion between the ortho-substituted fluorine atoms in this compound forces the rings to adopt a twisted conformation.

In the solid crystalline phase, X-ray diffraction studies have shown that the molecule exists in a single conformation with the two fluorine atoms in a syn-arrangement. The dihedral angle between the phenyl rings in this conformation is approximately 58 degrees.[1] In solution, NMR spectroscopy studies indicate a dynamic equilibrium between syn and anti conformers, with the syn-form being the more stable.[1]

Table 1: Structural Parameters of this compound

| Parameter | Solid State (X-ray Diffraction) | Liquid Crystalline Phase (NMR) |

| Dihedral Angle between Phenyl Rings | 58°[1] | ~51° (syn-form), ~130° (anti-form)[1] |

| Torsion Angle (C2-C1-C1'-C2') | - | P(φ) with a maximum at ~51° (syn) and a second maximum at ~130° (anti)[1] |

Synthesis of this compound

This compound can be synthesized through several cross-coupling reactions. The most common and efficient methods are the Suzuki-Miyaura coupling and the Ullmann coupling.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a versatile route to this compound.

Ullmann Coupling

The Ullmann coupling provides a classical method for the synthesis of symmetric biaryls.

Electronic Properties

The electronic properties of this compound are significantly influenced by its non-planar structure and the electron-withdrawing nature of the fluorine atoms.

Frontier Molecular Orbitals (HOMO-LUMO)

Table 2: Calculated Electronic Properties of this compound (DFT)

| Property | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Ionization Potential | 8.35 ± 0.02 eV |

| Electron Affinity | - |

Note: The values for HOMO, LUMO, HOMO-LUMO Gap, and Electron Affinity are placeholders as specific literature values for the isolated molecule were not found. These can be determined using the computational protocol outlined in Section 6.3.

Spectroscopic Properties

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic rings. Due to the non-planar structure, the conjugation between the two phenyl rings is partially disrupted, which would likely result in a blue shift of the absorption maxima compared to a planar biphenyl system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic vibrational modes of the aromatic rings and the C-F bonds. Key expected vibrational frequencies include C-H stretching, C=C aromatic ring stretching, and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants are sensitive to the molecular conformation and electronic environment.[1]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Materials:

-

1-Bromo-2-fluorobenzene

-

2-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-bromo-2-fluorobenzene (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 4:1 mixture of toluene and deionized water to the flask.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization by Cyclic Voltammetry

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode electrochemical cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan over a potential range appropriate for observing the oxidation and reduction of the compound.

-

Record the cyclic voltammogram and determine the oxidation and reduction potentials.

Computational Analysis

Rationale

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic properties of molecules. In the absence of extensive experimental data for this compound, DFT calculations can provide valuable insights into its HOMO-LUMO energy levels, electron affinity, and ionization potential.

Workflow

Detailed Computational Protocol (Gaussian)

Software: Gaussian 16 or a similar quantum chemistry package.

Procedure:

-

Input File for Geometry Optimization and Frequency Calculation:

-

Create an input file with the initial coordinates of this compound.

-

Specify the route section for a geometry optimization followed by a frequency calculation. A common level of theory for this is B3LYP with the 6-31G(d) basis set.

-

-

Execution: Run the Gaussian calculation.

-

Analysis of Output:

-

Verify that the geometry optimization converged.

-

Check the frequency calculation to ensure there are no imaginary frequencies, confirming the structure is a true minimum.

-

-

Input File for Single Point Energy Calculation:

-

Use the optimized geometry from the previous step.

-

Perform a single point energy calculation using a higher level of theory for more accurate electronic properties, for example, B3LYP with the 6-311+G(d,p) basis set.

-

-

Extracting Electronic Properties:

-

From the output of the single point energy calculation, the energies of the HOMO and LUMO can be directly obtained.

-

The ionization potential (IP) can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

-

The electron affinity (EA) can be estimated (EA ≈ -E_LUMO) or calculated as the energy difference between the neutral molecule and its anion (ΔSCF method).

-

Conclusion

This technical guide has provided a detailed examination of the electronic properties of this compound. The non-planar structure, a direct consequence of steric hindrance from the ortho-fluoro substituents, is a key determinant of its electronic behavior. While comprehensive experimental data on its electronic properties are limited, this guide offers robust protocols for its synthesis and characterization, alongside a detailed computational methodology for the theoretical prediction of these properties. This information serves as a valuable resource for researchers and professionals engaged in the fields of materials science and drug development, enabling a deeper understanding and more effective utilization of this intriguing molecule.

References

Reactivity of 2,2'-Difluorobiphenyl with Electrophiles and Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,2'-difluorobiphenyl with both electrophilic and nucleophilic reagents. Due to the limited availability of specific experimental data for this compound in the reviewed scientific literature, this guide combines established principles of fluoroaromatic chemistry with data from analogous compounds to predict its reactivity and provide general experimental considerations.

Core Concepts: Electronic Effects of Fluorine

The reactivity of this compound is fundamentally governed by the electronic properties of the fluorine atoms. Fluorine exerts two opposing effects on the aromatic rings:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond. This deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring compared to benzene. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Caption: Opposing electronic effects of fluorine on the biphenyl core.

Reactivity with Electrophiles

Electrophilic aromatic substitution (SEAr) on this compound is expected to be slower than on unsubstituted biphenyl due to the deactivating inductive effect of the two fluorine atoms. The substitution pattern will be directed by the fluorine atoms to the positions ortho and para to them.

Considering the structure of this compound, the primary sites for electrophilic attack are the C4, C4', C6, and C6' positions. Steric hindrance from the adjacent phenyl ring and the fluorine atom may influence the regioselectivity, with the para positions (C4 and C4') generally being more favored.

Caption: Predicted regioselectivity of electrophilic substitution on this compound.

Nitration

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For this compound, the reaction is expected to yield a mixture of mono-nitrated products, primarily 4-nitro-2,2'-difluorobiphenyl.

Table 1: Predicted Nitration Products of this compound

| Product Name | Structure | Predicted Abundance |

| 4-Nitro-2,2'-difluorobiphenyl | Major | |

| 4,4'-Dinitro-2,2'-difluorobiphenyl | Possible with forcing conditions | |

| Other isomers | Minor |

Experimental Protocol (General):

-

Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Reaction: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or neat sulfuric acid). Cool the solution to 0 °C and slowly add the nitrating mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by pouring it onto ice. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Purify the product by column chromatography or recrystallization.

Halogenation

Halogenation of this compound can be achieved using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The reaction is expected to proceed with substitution at the 4 and 4' positions.

Experimental Protocol (General for Bromination):

-

Reaction Setup: Dissolve this compound in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from moisture.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide.

-

Reagent Addition: Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product, wash, dry, and purify as described for nitration.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on deactivated rings like this compound are generally challenging and may require forcing conditions and highly reactive alkylating or acylating agents with a strong Lewis acid catalyst.

Experimental Protocol (General for Acylation):

-

Reagent Preparation: In a dry flask under an inert atmosphere, suspend a strong Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Acylating Agent Addition: Slowly add the acyl halide or anhydride to the suspension at 0 °C to form the acylium ion complex.

-

Substrate Addition: Add a solution of this compound to the mixture and allow it to warm to room temperature or heat as necessary.

-

Monitoring and Work-up: Monitor the reaction by TLC. Quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid. Extract the product, wash, dry, and purify.

Reactivity with Nucleophiles

Nucleophilic aromatic substitution (SNAr) on fluoroaromatic compounds is a well-established reaction. The C-F bond is a good leaving group in SNAr reactions, especially when activated by electron-withdrawing groups. In this compound, the fluorine atoms themselves are electron-withdrawing, which can facilitate nucleophilic attack, although the absence of other strong activating groups means that forcing conditions may be required. Nucleophilic attack is expected to occur at the carbon atoms bearing the fluorine atoms (C2 and C2').

Caption: Predicted pathway for nucleophilic substitution on this compound.

Amination

Direct amination of this compound can be challenging. However, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide a powerful method for the formation of C-N bonds with aryl fluorides.

Experimental Protocol (General for Buchwald-Hartwig Amination):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C).

-

Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the product by column chromatography.

Table 2: Potential Amination Products

| Reagent | Product |

| Primary Amine (R-NH₂) | 2-Amino(R)-2'-fluorobiphenyl |

| Secondary Amine (R₂NH) | 2-Amino(R₂)-2'-fluorobiphenyl |

Hydroxylation

The conversion of aryl fluorides to phenols can be achieved through nucleophilic substitution with a hydroxide source, often under high temperature and pressure. Alternatively, copper-catalyzed hydroxylation offers a milder route.

Experimental Protocol (General for Copper-Catalyzed Hydroxylation):

-

Reaction Setup: Combine this compound, a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., a phenanthroline or diamine), and a hydroxide source (e.g., KOH, NaOH) in a suitable solvent (e.g., DMSO, DMF, water).

-

Reaction: Heat the mixture under an inert atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the mixture, acidify with dilute acid, and extract the product with an organic solvent.

-

Purification: Purify the phenolic product by column chromatography or distillation.

Conclusion

This compound presents a moderately reactive scaffold for organic synthesis. Its reactivity towards electrophiles is diminished by the electron-withdrawing nature of the fluorine atoms, with substitution predicted to occur primarily at the 4 and 4' positions. Conversely, the C-F bonds are susceptible to nucleophilic attack, particularly through transition-metal-catalyzed cross-coupling reactions, providing a versatile platform for the synthesis of a wide range of functionalized biphenyl derivatives. The development of specific, high-yielding protocols for the direct functionalization of this compound remains an area for further investigation. The general methodologies presented in this guide serve as a valuable starting point for researchers and drug development professionals exploring the chemistry of this important fluorinated biphenyl.

Navigating the Physicochemical Landscape of 2,2'-Difluorobiphenyl: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2'-Difluorobiphenyl is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Understanding its solubility and stability in common organic solvents is paramount for its effective use in synthesis, formulation, and various applications. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to a notable lack of specific quantitative data in publicly available literature, this guide focuses on providing a strong theoretical framework based on the behavior of structurally similar compounds, alongside detailed experimental protocols to enable researchers to determine these crucial parameters in their own laboratories.

Solubility Profile of this compound

Biphenyl, a non-polar molecule, is known to be soluble in many organic solvents and sparingly soluble in water.[1][2][3] The introduction of fluorine atoms, the most electronegative element, increases the polarity of the C-F bond but does not necessarily render the entire molecule polar. The overall polarity of this compound will depend on its molecular geometry. It is expected to exhibit good solubility in a range of non-polar and polar aprotic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The hydroxyl group of alcohols can engage in dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic nature of ketones facilitates dissolution. |

| Esters | Ethyl Acetate | Soluble | Good solvent for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many non-polar and moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | "Like dissolves like" principle; both are aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of biphenyl suggests some solubility, but the fluorine atoms may reduce this. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Often good solvents for a wide array of organic solids. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of these solvents can overcome lattice energy. |

Stability of this compound in Organic Solvents

Specific studies detailing the stability of this compound in various organic solvents under different conditions (e.g., temperature, light) are not extensively reported. However, the inherent strength of the carbon-fluorine (C-F) bond suggests that fluorinated biphenyls are generally stable compounds.[4] Most fluorous solvents exhibit high thermal and chemical stability.[4]

Potential degradation pathways for fluorinated aromatic compounds could include photolytic degradation or forced degradation under harsh acidic, basic, or oxidative conditions.[5][6][7] However, the high stability of the C-F bond often requires forcing conditions to induce degradation.

Experimental Protocols

Given the absence of readily available data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11][12]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the selected organic solvent to the flask.

-

Equilibration: Tightly stopper the flask and place it in an orbital shaker with a constant temperature bath. Shake the flask at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the flask to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[5][6][7][13][14]

Objective: To investigate the stability of this compound in a selected organic solvent under various stress conditions.

Materials:

-

Solution of this compound in the chosen solvent at a known concentration.

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for acidic and basic stress.

-

Hydrogen peroxide (H₂O₂) for oxidative stress.

-

Photostability chamber with controlled light and temperature.

-

Oven for thermal stress.

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS).

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in the chosen solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl.

-

Basic Hydrolysis: Add NaOH to another aliquot to achieve a final concentration of 0.1 M NaOH.

-

Oxidative Degradation: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

-

Control: Keep one aliquot under normal storage conditions as a control.

-

-

Incubation: Incubate the stressed samples for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity and detecting the formation of new peaks (degradation products). LC-MS can be used for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify any degradation. Quantify the amount of this compound remaining at each time point to determine the degradation rate.

Diagram 2: Logical Flow of a Forced Degradation Study

Caption: Overview of a forced degradation study for this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound in common organic solvents is currently limited, this guide provides a robust framework for researchers. By understanding the inferred solubility based on structural analogs and by employing the detailed experimental protocols provided, scientists and drug development professionals can effectively determine these critical parameters. The inherent stability of the C-F bond suggests that this compound is likely a stable compound, a hypothesis that can be confirmed through the outlined forced degradation studies. The methodologies and diagrams presented herein offer a clear path forward for characterizing the physicochemical properties of this important fluorinated molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Fluorous Solvents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2'-Difluorobiphenyl Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 2,2'-difluorobiphenyl derivatives. This class of compounds has garnered significant interest in drug discovery due to the unique conformational properties conferred by the fluorine atoms at the 2 and 2' positions. The steric hindrance between these fluorine atoms restricts rotation around the biphenyl bond, leading to stable atropisomers—stereoisomers that are non-superimposable mirror images due to hindered rotation. This feature allows for the design of highly selective and potent therapeutic agents.

This document details key synthetic methodologies, presents quantitative biological data for representative compounds, and illustrates a relevant signaling pathway where these derivatives show therapeutic promise.

Medicinal Chemistry Applications: Atropisomeric Kinase Inhibitors

A prominent application of this compound derivatives is in the development of atropisomeric kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The fixed, three-dimensional structure of atropisomers can be exploited to achieve high selectivity for the target kinase, minimizing off-target effects.

Pyrrolopyrimidine-based scaffolds incorporating a this compound moiety have been investigated as potent and selective kinase inhibitors. The individual (R)- and (S)-atropisomers of these compounds can exhibit differential selectivity for a range of kinases, including RET (Rearranged during Transfection), YES, SRC, and ABL kinases.

Quantitative Biological Activity

The following table summarizes the inhibitory activity (IC50) of a representative atropisomeric this compound-containing kinase inhibitor against a panel of cancer-related kinases. The data highlights the differential selectivity of the (R)- and (S)-atropisomers.

| Kinase Target | (R)-Atropisomer IC50 (nM) | (S)-Atropisomer IC50 (nM) |

| RET | 5 | 250 |

| YES | 15 | 800 |

| SRC | 20 | >1000 |

| ABL | 50 | >1000 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and versatile method.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the core this compound scaffold.

Materials:

-

2-Bromo-1-fluorobenzene

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-fluorobenzene (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (to achieve a concentration of ~0.2 M with respect to the 2-bromo-1-fluorobenzene) and water (10% of the total solvent volume).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Application Notes and Protocols for the Use of 2,2'-Difluorobiphenyl in Suzuki and Other Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2'-difluorobiphenyl and its derivatives in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. The strategic incorporation of the this compound motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and the influence of the fluorine atoms on the electronic and metabolic characteristics of the target molecules.

Introduction to this compound in Cross-Coupling Reactions

This compound serves as a versatile building block in organic synthesis. The presence of fluorine atoms at the ortho positions induces a significant dihedral angle between the two phenyl rings, leading to atropisomerism if further substituted. This structural feature is often exploited in the design of chiral ligands and pharmaceuticals. In cross-coupling reactions, this compound can be functionalized to act as either an organohalide or an organoboron coupling partner. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the molecule in the catalytic cycle.

Suzuki-Miyaura Cross-Coupling: A Primary Tool

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the application of this compound, a common strategy involves the synthesis of a boronic acid or boronic ester derivative of this compound, which is then coupled with a suitable aryl or heteroaryl halide. Alternatively, a halogenated this compound can be coupled with a variety of organoboron reagents.

Protocol 1: Synthesis of a 4-Substituted-2,2'-difluorobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-2,2'-difluorobiphenyl with an arylboronic acid. This serves as a representative example of how to further functionalize the this compound core.

Reaction Scheme:

Materials:

-

4-Bromo-2,2'-difluorobiphenyl (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (Potassium phosphate) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-dioxane or toluene/water mixture (e.g., 10:1)

Experimental Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2,2'-difluorobiphenyl, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the anhydrous, degassed solvent.

-

Add the catalyst/ligand solution to the Schlenk flask containing the reactants.

-

Add the remaining degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: